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molecular formula C13H12O B2576261 6'-Methyl-2'-acetonaphthone CAS No. 5156-83-2

6'-Methyl-2'-acetonaphthone

Cat. No. B2576261
M. Wt: 184.238
InChI Key: SPAYGOAEIJHIDE-UHFFFAOYSA-N
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Patent
US04764638

Procedure details

The first oxidation described in Example 1 was repeated using a starting mixture of 50 g of 2-acetyl-6-methylnaphthalene, 300 g of acetic acid, 100 g of water and 7.5 g of manganese(II) acetate. 39.2 g of oxidation product was isolated from the reaction mixture by filtration. 20 g of this product was then oxidized in the second oxidation step described in Example 1, in a solution of 2 g of cobalt(II) acetate and 0.5 g of sodium bromide in 500 g of acetic acid, at 180° C. and a gas escape rate of 2 liters per minute. 18.7 g of 2,6-naphthalene dicarboxylic acid was then obtained from the reaction mixture, in a purity of 97.7%.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
product
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Name
cobalt(II) acetate
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=C(C)[CH:10]=2)[CH:5]=1)(=[O:3])C.[OH2:15].[C:16]([OH:19])(=[O:18])[CH3:17]>C([O-])(=O)C.[Mn+2].C([O-])(=O)C.C([O-])(=O)C.[Co+2].C([O-])(=O)C.[Br-].[Na+]>[CH:5]1[C:6]2[C:11](=[CH:10][C:17]([C:16]([OH:19])=[O:18])=[CH:8][CH:7]=2)[CH:12]=[CH:13][C:4]=1[C:1]([OH:3])=[O:15] |f:3.4.5,6.7.8,9.10|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)C1=CC2=CC=C(C=C2C=C1)C
Name
Quantity
100 g
Type
reactant
Smiles
O
Name
Quantity
300 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
7.5 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
Step Two
Name
product
Quantity
20 g
Type
reactant
Smiles
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
C(C)(=O)O
Name
cobalt(II) acetate
Quantity
2 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Br-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
39.2 g of oxidation product was isolated from the reaction mixture by filtration

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC(=CC=C12)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: CALCULATEDPERCENTYIELD 31.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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